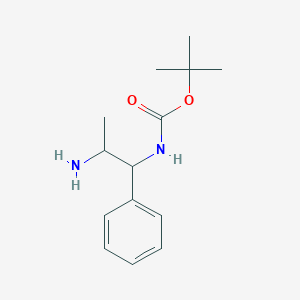

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Reaction Studies

- Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through an asymmetric Mannich reaction, exploring chiral amino carbonyl compounds synthesis. This research enhances understanding of proline's role in synthesis and purification processes in organic chemistry (Yang, Pan, & List, 2009).

Metalation and Alkylation Applications

- The metalation and subsequent reaction with electrophiles of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied, showing potential for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Conversion into N-Ester Type Compounds

- Research on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates into N-ester type compounds under mild conditions has been reported. This highlights its significance in organic synthesis (Sakaitani & Ohfune, 1990).

Applications in Protected Amines Synthesis

- The study of a one-pot Curtius rearrangement process for the formation of tert-butyl carbamate protected amines from a carboxylic acid has been demonstrated. This method is significant for creating protected amino acids (Lebel & Leogane, 2005).

Chemical Synthesis of Biologically Active Compounds

- A method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), has been established (Zhao, Guo, Lan, & Xu, 2017).

Enzymatic Kinetic Resolution in Synthesis

- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification, leading to optically pure enantiomers, showcases its application in preparing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Deprotection of tert-Butyl Carbamates

- Studies on the deprotection of tert-butyl carbamates using aqueous phosphoric acid have shown its effectiveness and selectivity in the presence of other acid-sensitive groups. This research is vital for maintaining the stereochemical integrity of substrates in organic synthesis (Li et al., 2006).

Use in Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, demonstrating the versatility of tert-butyl carbamate-related compounds in synthetic chemistry (Ellman, Owens, & Tang, 2002).

Cyclizative Atmospheric CO2 Fixation

- Research on the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates using tert-butyl hypoiodite indicates potential applications in environmental chemistry (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Safety and Hazards

Orientations Futures

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate, also known as Boc-phenylalanine, is a chemical compound used extensively in scientific research and industry. Its future directions could involve its use in the synthesis of other compounds, as well as in the development of new methodologies in peptide synthesis .

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-1-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(15)12(11-8-6-5-7-9-11)16-13(17)18-14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKPKZJZDMQSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-amino-1-phenylpropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)

![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)